6,11-Hexadecadienyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H32O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
hexadeca-6,11-dienyl acetate |
InChI |
InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,11-12H,3-5,8-10,13-17H2,1-2H3 |
InChI Key |
YABSIULMMGXUKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC=CCCCCCOC(=O)C |
Synonyms |
(E,Z)6,11-hexadecadienyl acetate 6,11-HDA 6,11-hexadecadienyl acetate |
Origin of Product |
United States |
Stereochemical Complexity and Isomeric Research of 6,11 Hexadecadienyl Acetate
Geometric Isomerism (E/Z Configurations) and Positional Isomers: Research Challenges
The structure of 6,11-hexadecadienyl acetate (B1210297) features two double bonds at the 6th and 11th carbon positions, giving rise to geometric isomerism. ontosight.ai Each double bond can exist in either an E (trans) or Z (cis) configuration, resulting in four possible geometric isomers: (E,E), (E,Z), (Z,E), and (Z,Z). researchgate.netdiva-portal.org The specific (E,Z) configuration is often crucial for its biological function as a pheromone. ontosight.aiontosight.ai Research has demonstrated that different insect species may respond to different isomers or specific ratios of these isomers, highlighting the high degree of specificity in insect chemical communication. nih.gov For example, (6E,11Z)-hexadecadienyl acetate has been identified as a female sex pheromone component in the saturniid moths Antheraea pernyi and A. polyphemus. researchgate.netcolab.ws
The synthesis and isolation of a single, pure geometric isomer of 6,11-hexadecadienyl acetate present significant research challenges. Stereoselective synthesis aims to produce a specific isomer in high purity, often requiring multi-step processes with carefully controlled reaction conditions. researchgate.netmdpi.com The separation of a mixture of geometric isomers is also a complex task due to their similar physical and chemical properties. smolecule.com
Beyond geometric isomerism, the potential for positional isomers adds another layer of complexity. Positional isomers would have the double bonds located at different positions along the 16-carbon chain. For instance, research on the persimmon fruit moth (Stathmopoda masinissa) has involved the synthesis and analysis of various hexadecadienyl acetate isomers, including those with a conjugated diene system, to determine the precise structure of the natural pheromone. researchgate.netchesci.com The synthesis of these various isomers is essential to have authentic standards for comparison with natural pheromone extracts to confirm the exact double bond positions and configurations. researchgate.net
Table 1: Geometric Isomers of this compound
| Isomer Configuration | Common Name/Abbreviation | Biological Significance (Example) |
| (6E,11Z) | (E,Z)-6,11-HDA | Sex pheromone component of Antheraea pernyi and A. polyphemus. researchgate.netcolab.ws |
| (6Z,11E) | (Z,E)-6,11-HDA | Investigated for biological activity in various moth species. |
| (6Z,11Z) | (Z,Z)-6,11-HDA | Studied in comparison to other isomers for pheromonal activity. diva-portal.org |
| (6E,11E) | (E,E)-6,11-HDA | Synthesized for comparative biological studies. diva-portal.org |
Enantiomeric Considerations and Chiral Purity in Biological Studies
While the primary focus for this compound is often on geometric isomerism, the potential for chirality and enantiomeric specificity cannot be overlooked, especially when considering its biological activity and the broader context of insect pheromones. rsc.org Chirality arises when a molecule is non-superimposable on its mirror image, leading to the existence of enantiomers. Although this compound itself is not inherently chiral, its precursors or derivatives in biological systems could be.
The importance of enantiomeric purity in biological studies is well-established, as different enantiomers of a chiral compound can exhibit vastly different biological activities. nih.gov In the realm of insect pheromones, it is common for one enantiomer to be highly active while the other is inactive or even inhibitory. For instance, in the case of the Japanese beetle, the (R)-enantiomer of its pheromone, japonilure, is a potent attractant, whereas the (S)-enantiomer acts as a behavioral antagonist.
Therefore, when studying the biological effects of this compound or synthesizing it for pest management applications, ensuring high isomeric and, if applicable, enantiomeric purity is critical. The presence of even small amounts of an undesired isomer could potentially inhibit the desired biological response. nih.gov This necessitates the development and application of precise analytical techniques to verify the stereochemical integrity of synthetic pheromone preparations.
Research Methodologies for Isomeric Characterization and Stereochemical Assignment
The accurate characterization and stereochemical assignment of this compound isomers rely on a suite of sophisticated analytical techniques. These methods are crucial for both identifying the components of natural pheromone blends and for quality control of synthetic pheromones.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules, including the stereochemistry of double bonds. azom.com One-dimensional ¹H NMR and ¹³C NMR can provide initial information about the molecule's carbon skeleton and functional groups. chesci.comazom.com For instance, the chemical shifts and coupling constants of the olefinic protons can help to distinguish between E and Z isomers. tandfonline.com
Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer more detailed insights into the spatial relationships between atoms. wordpress.comlongdom.org COSY experiments reveal proton-proton coupling networks, helping to piece together the molecule's structure. longdom.org NOESY is particularly valuable for determining stereochemistry as it identifies protons that are close to each other in space, which can help to confirm the E or Z configuration of double bonds. wordpress.com
Table 2: Representative NMR Data for Hexadecadienyl Acetate Isomers
| Technique | Isomer | Key Spectral Features | Reference |
| ¹³C NMR | (4E,6Z)-Hexadecadienyl acetate | Signals at δ 14.06, 20.78, 22.67, 27.70, 28.34, 29.23, 29.56, 31.88, 63.78, 126.56, 128.30, 130.55, 132.43, 170.73 ppm. | chesci.com |
| ¹H NMR | (4Z,6E)-4,6-hexadecadienol | J4,5 = 10.8 Hz, J6,7 = 15.0 Hz | tandfonline.com |
| ¹H NMR | (E)-1-iodo-1-undecene (synthesis precursor) | J1,2 = 15.0 Hz indicative of E configuration. | tandfonline.com |
Gas chromatography (GC) is a cornerstone technique for the analysis and separation of volatile compounds like pheromones. nih.gov The use of polar capillary columns, such as those with a polyethylene (B3416737) glycol (e.g., DB-WAX) or a cyanopropyl polysiloxane stationary phase, is particularly effective for separating geometric isomers of long-chain acetates. smolecule.com By carefully controlling the temperature program, baseline separation of E and Z isomers can often be achieved. smolecule.com When coupled with a mass spectrometer (GC-MS), this technique not only separates the isomers but also provides their mass spectra, which can aid in their identification. nih.govtandfonline.comnih.gov
For more challenging separations, or when preparative-scale purification is required, high-performance liquid chromatography (HPLC) can be employed. researchgate.net Silver nitrate-impregnated silica (B1680970) gel chromatography is a specialized technique that has proven effective for resolving Z and E isomers of unsaturated fatty acid derivatives. Chiral HPLC, using columns with a chiral stationary phase, is the method of choice for separating enantiomers.
Chemoenzymatic synthesis offers a powerful approach to producing stereochemically pure compounds. rsc.org Enzymes, such as lipases, can be used for the kinetic resolution of racemic mixtures, selectively reacting with one enantiomer to allow for its separation from the other. rsc.org This strategy has been successfully applied in the synthesis of various chiral pheromones. rsc.org
Derivatization is another key strategy, particularly in conjunction with GC analysis, to enhance the separation and identification of isomers. tandfonline.comnih.gov By reacting the pheromone or its precursor alcohol with a chiral derivatizing agent, diastereomers are formed which often have different chromatographic properties and can be more easily separated on a standard GC column. tandfonline.comnih.govdiva-portal.org For example, chiral alcohols can be derivatized with (S)-2-acetoxypropionyl chloride to form diastereomeric esters that can be resolved by GC-MS, allowing for the determination of the stereoisomeric composition of the original alcohol. nih.govdiva-portal.org
Biosynthetic Pathways and Metabolic Transformations of 6,11 Hexadecadienyl Acetate
Fatty Acid Precursor Metabolism and Elongation Mechanisms
The biosynthesis of most moth pheromones, including 6,11-hexadecadienyl acetate (B1210297), originates from fatty acid metabolism. researchgate.netnih.gov The primary precursors are typically palmitic acid (C16:0) and stearic acid (C18:0), which are produced through the action of fatty acid synthase. mdpi.com These saturated fatty acids then undergo modifications, including desaturation and chain-shortening or elongation, to produce the specific carbon chain length required for the pheromone. nih.govbiorxiv.org
In many Lepidoptera, the production of the correct chain length is influenced by β-oxidation, a process that shortens fatty acyl-CoAs by two carbons in each cycle. oup.complos.org The enzymes involved in this process, particularly acyl-CoA oxidases, can exhibit substrate specificity that helps to generate the C16 backbone necessary for 6,11-hexadecadienyl acetate. oup.com
Regioselectivity and Stereospecificity of Desaturase Enzyme Systems in Dienyl Acetate Biogenesis
A critical step in the biosynthesis of this compound is the introduction of two double bonds at the 6th and 11th carbon positions with specific E and Z configurations. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. wikipedia.org These enzymes are highly specific in where they place the double bond (regioselectivity) and the geometry of that bond (stereospecificity). pnas.org
Research on the Chinese tussah silkworm, Antheraea pernyi, which produces (E,Z)-6,11-hexadecadienyl acetate, has revealed a flexible biosynthetic pathway involving a Δ6 and a Δ11 desaturase. harvard.edunih.gov These two enzymes can act in a sequential and interchangeable manner. The pathway can proceed by first creating a monounsaturated intermediate, either (E)-6-hexadecenoic acid via the Δ6 desaturase or (Z)-11-hexadecenoic acid via the Δ11 desaturase. Subsequently, the other desaturase acts on the mono-unsaturated product to create the final (E,Z)-6,11-hexadecadienoic acid precursor. harvard.edunih.gov This demonstrates a remarkable enzymatic flexibility in achieving the same final dienoic product.
The stereochemistry of the double bonds is crucial for the biological activity of the pheromone. The Δ11 desaturase typically produces a Z (cis) double bond, while the Δ6 desaturase in this pathway generates an E (trans) double bond. harvard.edunih.gov
Acetyltransferase Activity in Terminal Functionalization
The final step in the biosynthesis of this compound is the esterification of the corresponding fatty alcohol, (E,Z)-6,11-hexadecadien-1-ol. This reaction is catalyzed by an acetyltransferase, which transfers an acetyl group from acetyl-CoA to the fatty alcohol. nih.govlu.se
While the specific acetyltransferases responsible for pheromone biosynthesis in many moth species have been challenging to identify, studies have shown that enzymes with this capability are crucial for producing acetate pheromone components. biorxiv.orgnih.gov The activity of these enzymes is the final determinant in the production of the acetate ester, which is a common functional group in moth pheromones. plos.org The presence and specificity of the acetyltransferase ensure that the correct final pheromone molecule is produced.
Comparative Biosynthetic Analyses Across Different Insect Species
The biosynthetic pathways of sex pheromones can vary significantly even among closely related insect species, leading to the evolution of species-specific chemical signals. plos.org While the general framework of fatty acid synthesis followed by desaturation, reduction, and functional group modification is conserved, the specific enzymes involved often show divergence. nih.gov
For instance, the types of desaturases and their regioselectivity are key determinants of the final pheromone structure. While A. pernyi utilizes a Δ6 and Δ11 desaturase system for its 6,11-dienyl acetate, other moths may use different combinations of desaturases to produce their unique pheromone blends. pnas.orgharvard.edu For example, the cabbage looper, Trichoplusia ni, uses a Δ11 desaturase followed by chain shortening to produce its main pheromone component, (Z)-7-dodecenyl acetate. pnas.org
Comparative transcriptomic analyses between the pheromone glands and other tissues of a single species, as well as between different species, have been instrumental in identifying candidate genes involved in pheromone biosynthesis, including desaturases, reductases, and acetyltransferases. mdpi.commdpi.com These studies highlight how changes in the expression and function of these key enzymes can lead to the vast diversity of moth pheromones observed in nature.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme Class | Specific Enzyme (Example) | Function |
|---|---|---|
| Fatty Acid Synthase | - | Produces saturated fatty acid precursors (e.g., palmitic acid) |
| Desaturase | Δ6 Desaturase, Δ11 Desaturase | Introduces double bonds at specific positions with specific stereochemistry |
| Fatty Acyl-CoA Reductase | - | Reduces the fatty acyl-CoA to a fatty alcohol |
Biotransformation and Enzymatic Degradation Pathways of Pheromone Components
For effective chemical communication, the pheromone signal must be rapidly terminated after it has been detected. This is achieved through enzymatic degradation of the pheromone molecules in the antennae of the male moth. pnas.org Pheromone-degrading enzymes (PDEs), such as esterases and oxidases, are present in the sensillar lymph surrounding the olfactory receptor neurons. pnas.orgjneurosci.org
In the case of acetate pheromones like this compound, antennal esterases play a crucial role in their degradation. pnas.org These enzymes hydrolyze the acetate ester, converting the pheromone into its corresponding alcohol, which is typically less active or inactive. This rapid inactivation is essential for the male moth to track the pheromone plume, which consists of intermittent pockets of high pheromone concentration. pnas.orgnih.gov The kinetics of these degrading enzymes are remarkably fast, allowing the olfactory system to be reset in milliseconds. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (E,Z)-6,11-Hexadecadienyl acetate |
| Palmitic acid |
| Stearic acid |
| Acetyl-CoA |
| (E)-6-Hexadecenoic acid |
| (Z)-11-Hexadecenoic acid |
| (E,Z)-6,11-Hexadecadienoic acid |
| (E,Z)-6,11-Hexadecadien-1-ol |
Advanced Organic Synthetic Methodologies for Defined Stereoisomers of 6,11 Hexadecadienyl Acetate
Stereoselective Alkene Formation Strategies (e.g., Modified Wittig Reactions, Horner-Wadsworth-Emmons Condensations)
The construction of the C6 and C11 double bonds with specific (Z) or (E) geometry is paramount in the synthesis of 6,11-hexadecadienyl acetate (B1210297) isomers. The Wittig reaction and its modifications, alongside the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone strategies for achieving this stereoselectivity. tandfonline.comconicet.gov.arsmolecule.com
The Wittig reaction, utilizing phosphonium (B103445) ylides, is a versatile method for forming carbon-carbon double bonds. smolecule.comjgpt.co.in The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. For instance, non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides tend to produce (E)-alkenes. However, mixtures of isomers can sometimes be an issue. tandfonline.com To address this, modified Wittig reactions have been developed. One such modification involves changing the phosphorus substituents from triphenylphosphine (B44618) to diphenyl(alkyl)phosphine, which has been shown to dramatically increase the proportion of the (E)-olefin. tandfonline.com
The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, is another powerful tool for stereocontrolled alkene synthesis. conicet.gov.arresearchgate.net The HWE reaction generally favors the formation of (E)-alkenes and offers the advantage of using more reactive and readily available phosphonate reagents. conicet.gov.ar The stereochemical outcome can be further tuned by the choice of base, solvent, and temperature. researchgate.net For example, the use of sodium bis(trimethylsilyl)amide as a base in tetrahydrofuran (B95107) (THF) often leads to high (E)-selectivity. In some syntheses of pheromones, the HWE reaction has been instrumental in creating conjugated diene systems with high stereoisomeric purity. diva-portal.orgnih.govbeilstein-journals.org
A notable synthesis of (6E,11Z)-hexadecadienyl acetate employed a Wittig reaction between pentyltriphenylphosphonium bromide and 4-(tetrahydropyran-2-yloxy)butanal to form the (Z)-1-bromo-4-nonene intermediate. researchgate.net This was followed by coupling and reduction steps to establish the (E)-double bond. researchgate.net This highlights how these reactions can be strategically combined to construct the desired dienyl system.
Table 1: Comparison of Wittig and HWE Reactions in Pheromone Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Typical Product | (Z)-alkenes (with non-stabilized ylides) | (E)-alkenes |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |
| Advantages | Can be tuned for (Z)-selectivity | Generally higher yields, easier byproduct removal |
| Disadvantages | Byproduct removal can be difficult | Primarily yields (E)-isomers |
Cross-Coupling Reactions in Dienyl Backbone Construction
Cross-coupling reactions, particularly those catalyzed by transition metals like palladium and iron, have become indispensable for constructing the carbon skeleton of complex molecules, including insect pheromones. nih.govrsc.orgacs.org These reactions allow for the efficient formation of carbon-carbon bonds between different types of organic fragments, providing a convergent approach to the dienyl backbone of 6,11-hexadecadienyl acetate. nih.govresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, are widely used. nih.govlibretexts.org For instance, the Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, offers a powerful method for creating C(sp²)–C(sp²) bonds with high stereochemical retention. nih.gov This is crucial for preserving the geometry of pre-existing double bonds in the coupling partners. Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative, utilizing a less toxic and more abundant metal. nih.gov These reactions have been successfully applied to the synthesis of various insect pheromones, demonstrating excellent yields and retention of stereochemistry. nih.gov
In the context of this compound synthesis, a cross-coupling reaction could be envisioned between a C6 fragment containing one of the double bonds and a C10 fragment containing the other, or a sequential coupling strategy to build the chain. For example, a key step in one reported synthesis of gossyplure, a mixture of 7,11-hexadecadienyl acetate stereoisomers, involves a Grignard coupling reaction. researchgate.net Another approach utilized a nickel-catalyzed Grignard reaction with cyclic enol ethers. researchgate.net
The choice of catalyst, ligands, and reaction conditions is critical for the success of these coupling reactions, influencing both the yield and the stereochemical integrity of the final product. The development of new and more efficient catalytic systems remains an active area of research in organic synthesis.
Chiral Auxiliary and Asymmetric Synthesis Approaches for Enantiomeric Purity
While this compound itself is not chiral, the principles of asymmetric synthesis and the use of chiral auxiliaries are highly relevant in the broader context of pheromone synthesis, particularly for analogs or related compounds that do possess stereocenters. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
A prominent example is the use of Evans' chiral auxiliaries, which are oxazolidinones that can be acylated and then undergo diastereoselective alkylation or other transformations. mdpi.comnih.govresearchgate.netnih.gov This methodology has been successfully employed in the synthesis of various chiral pheromones, allowing for the construction of stereocenters with high enantiomeric purity. mdpi.comnih.govresearchgate.netnih.govsemanticscholar.org For instance, the synthesis of the contact sex pheromone of Tetropium fuscum utilized an Evans' chiral auxiliary to introduce a chiral methyl group. mdpi.comnih.govresearchgate.netsemanticscholar.org
In the synthesis of analogs of this compound that might contain chiral centers, these asymmetric strategies would be essential. For example, if a methyl group were to be introduced at a specific position along the carbon chain, an asymmetric approach would be necessary to control its stereochemistry. The enantiomeric purity of the final product is often determined by techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net
Convergent and Divergent Synthetic Routes for Analog Preparation in Research
The preparation of analogs of this compound is crucial for structure-activity relationship (SAR) studies, helping to elucidate the key structural features required for biological activity. Synthetic strategies can be broadly categorized as either convergent or divergent.
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.netscielo.edu.uydntb.gov.ua This is a particularly efficient strategy for creating a library of analogs. For example, a common precursor containing the basic hexadecadienyl backbone could be synthesized and then modified at the acetate functionality or at other positions along the chain to generate a range of analogs. A synthesis of the pheromone components of the diamondback moth, Plutella xylostella, employed a divergent approach starting from a common (Z)-11-hexadecenol intermediate. scielo.edu.uy
The choice between a convergent and divergent strategy depends on the specific research goals. For the synthesis of a single, complex target molecule, a convergent approach may be preferred. For the generation of multiple analogs for SAR studies, a divergent approach is often more practical and efficient.
Methodological Advancements in Yield Optimization and Isomeric Purity for Academic Synthesis
For academic synthesis, where the goal is often to develop novel methods and push the boundaries of chemical synthesis, there is a strong emphasis on optimizing yields and achieving the highest possible isomeric purity. researchgate.netcolab.ws This involves the careful selection and optimization of each reaction step, from the choice of starting materials to the purification of the final product.
Recent advancements in catalysis, such as the development of more active and selective catalysts for cross-coupling and metathesis reactions, have significantly improved the efficiency of pheromone synthesis. nih.govnih.gov The use of iron-based catalysts, for example, offers a more sustainable and cost-effective alternative to precious metal catalysts. nih.gov
Purification techniques are also critical for achieving high isomeric purity. While standard techniques like distillation and column chromatography are widely used, more advanced methods may be required to separate closely related stereoisomers. For instance, silver nitrate-impregnated silica (B1680970) gel chromatography can be used to separate (Z) and (E) isomers of alkenes.
Furthermore, the development of analytical techniques with high resolution, such as high-field nuclear magnetic resonance (NMR) spectroscopy and gas chromatography coupled with mass spectrometry (GC-MS), allows for the precise determination of isomeric ratios and the confirmation of the structure of the synthesized compounds. rsc.org
Mechanistic Elucidation of Biological Function and Receptor Interactions of 6,11 Hexadecadienyl Acetate
Chemosensory Reception Mechanisms in Target Organisms
The journey of the 6,11-hexadecadienyl acetate (B1210297) molecule from the environment to the sensory neuron begins at the insect's antennae, which are often sexually dimorphic and adorned with specialized sensory hairs known as sensilla trichodea. nih.gov These sensilla are exquisitely designed for the sensitive and specific capture of volatile pheromone molecules.
The primary steps in chemosensory reception are as follows:
Adsorption: Volatile pheromone molecules, including 6,11-hexadecadienyl acetate, are first adsorbed onto the hydrophobic epicuticle of the olfactory hairs. researchgate.net The efficiency of this initial capture is remarkable; in silk moths, nearly all pheromone molecules from the air passing through the antennae are caught. nih.gov
Diffusion: Following adsorption, the lipid-soluble pheromone molecules penetrate the hair wall via numerous microscopic pores (pore tubules) and enter the aqueous sensillum lymph that bathes the dendrites of the olfactory receptor neurons (ORNs). researchgate.netmpg.de
Solubilization and Transport: Due to their hydrophobic nature, pheromones have low solubility in the aqueous lymph. To overcome this, they are bound by Pheromone Binding Proteins (PBPs), which are present in extremely high concentrations (up to 10 mM) within the lymph. oup.comnih.govoup.com These small, soluble proteins encapsulate the pheromone molecule, rendering it soluble and transporting it across the lymph to the dendritic membrane of the ORN. nih.govmpg.debiorxiv.org This transport is not merely passive diffusion; studies using radiolabeled (E,Z)-6,11-hexadecadienyl acetate have determined a longitudinal diffusion coefficient of 30 µm²/s within the sensillum, consistent with diffusion while bound to a PBP. nih.gov
Olfactory Receptor Neuron Activation and Intracellular Signal Transduction Pathways
Upon reaching the dendritic membrane of a specific ORN, the PBP-pheromone complex initiates the process of signal transduction. It is widely believed that the complex itself, rather than the free pheromone, interacts with a membrane-bound Olfactory Receptor (OR). nih.govnih.gov In A. polyphemus, specific ORNs are finely tuned to respond to (E,Z)-6,11-hexadecadienyl acetate. oup.comijbs.combiologists.com
The activation of the ORN involves a cascade of intracellular events:
Receptor Binding: The PBP-pheromone complex binds to its cognate OR, which is a G-protein coupled receptor (GPCR). researchgate.net This binding event is highly specific. In some cases, a Sensory Neuron Membrane Protein (SNMP), homologous to the CD36 family, is thought to be involved in presenting the pheromone to the receptor. mpg.de
Signal Transduction Cascade: Receptor activation triggers a downstream signaling cascade. Evidence from studies on A. polyphemus points to the involvement of second messengers. Stimulation with (E,Z)-6,11-hexadecadienyl acetate has been shown to cause a significant increase in inositol (B14025) triphosphate (IP3). oup.com This suggests a G-protein-mediated activation of phospholipase C, leading to the generation of IP3 and diacylglycerol (DAG).
Ion Channel Gating and Receptor Potential: These second messengers are believed to modulate the activity of ion channels in the dendritic membrane. oup.com The opening of these channels leads to an influx of ions, causing a depolarization of the neuron's membrane. This graded voltage change is known as the receptor potential. mpg.deoup.com
Action Potential Generation: If the receptor potential reaches a sufficient threshold, it triggers the firing of all-or-none nerve impulses, or action potentials, in the receptor neuron. mpg.de These electrical signals are then transmitted along the axon to the primary olfactory centers in the insect's brain for further processing. oup.com
Ligand-Receptor Binding Kinetics and Thermodynamics (e.g., Pheromone Binding Proteins)
In A. polyphemus, the sensilla that detect (E,Z)-6,11-hexadecadienyl acetate (AC1) and a second component, (E,Z)-6,11-hexadecadienal (AL), co-express three distinct PBPs: ApolPBP1, ApolPBP2, and ApolPBP3. oup.com Biochemical studies have revealed that these PBPs exhibit differential binding affinities for the different pheromone components. biorxiv.org
Binding assays have been used to quantify these interactions. Radioactive binding assays demonstrated that ApolPBP1 can effectively discriminate between the acetate (AC1) and the aldehyde (AL), showing a preference for AC1. biorxiv.orgmpg.de The dissociation constant (Kd), a measure of binding affinity (where a lower value indicates stronger binding), for the interaction between purified PBP from A. polyphemus and (E,Z)-6,11-hexadecadienyl acetate has been determined, though values vary with the assay used. One study reported a Kd of 60 nM, while another found a value of 640 nM. nih.gov These values underscore a high-affinity interaction, essential for sequestering the pheromone from the air and transporting it effectively at low concentrations.
The table below summarizes key binding characteristics for PBPs with (E,Z)-6,11-hexadecadienyl acetate and related compounds in A. polyphemus.
| Interacting Molecules | Binding Characteristic | Finding | Source(s) |
| A. polyphemus PBP & (E,Z)-6,11-Hexadecadienyl acetate | Dissociation Constant (Kd) | 60 nM | nih.gov |
| A. polyphemus PBP & (E,Z)-6,11-Hexadecadienyl acetate | Dissociation Constant (Kd) | 640 nM | nih.gov |
| ApolPBP1 & (E,Z)-6,11-Hexadecadienyl acetate | Relative Binding | Preferential binding over (E,Z)-6,11-hexadecadienal | biorxiv.orgmpg.de |
| A. polyphemus PBP & (E,Z)-6,11-Hexadecadienol | Relative Binding Affinity | 1000-fold weaker than for the acetate | nih.gov |
| A. polyphemus PBP & Saturated hexadecadienyl acetate | Relative Binding Affinity | Only 10-fold weaker than for the pheromone | nih.gov |
These data highlight that while PBP binding contributes significantly to the specificity of the response, it is not the sole determinant. The receptor itself provides a further, more stringent layer of selection. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Modulation
The biological activity of this compound is critically dependent on its specific molecular structure. Structure-Activity Relationship (SAR) studies, which involve systematically modifying the molecule's structure and measuring the effect on biological response, have provided deep insights into the features required for recognition by both PBPs and olfactory receptors.
Key structural features of (E,Z)-6,11-hexadecadienyl acetate that are crucial for its activity include:
Stereochemistry: The specific geometric configuration of the double bonds, (E) at position 6 and (Z) at position 11, is essential for its function as a pheromone for A. polyphemus. ontosight.ai Isomers with different configurations typically show drastically reduced or no activity.
The Acetate Group: The functional group at the end of the carbon chain is vital. Replacing the acetate with an alcohol group, creating (E,Z)-6,11-hexadecadienol, results in a compound that binds to PBP 1000-fold less strongly and is 1000-fold less effective at stimulating the neuron. nih.gov
Conversely, some modifications can retain or even enhance activity. A diazoacetate analogue of (E,Z)-6,11-hexadecadienyl acetate was found to be an excellent stimulant for the pheromone receptor neurons in Antheraea species, indicating that the receptor can tolerate certain substitutions on the acetate group. annualreviews.org
The following table summarizes the effects of structural modifications on the biological activity of this compound.
| Compound | Structural Modification | Effect on Biological Activity | Source(s) |
| (E,Z)-6,11-Hexadecadienol | Acetate group replaced by an alcohol group | 1000-fold less effective as a stimulus | nih.gov |
| Saturated Hexadecadienyl acetate | Double bonds removed | 1,000,000-fold less effective as a stimulus | nih.gov |
| Diazoacetate analogue of (E,Z)-6,11-Hexadecadienyl acetate | Acetate group replaced by a diazoacetate group | Excellent stimulant for receptor neurons | annualreviews.org |
Neurophysiological Responses to Defined Stereoisomers and Pheromone Blends (e.g., Electrophysiology)
The ultimate measure of a pheromone's effect at the peripheral level is the neurophysiological response it elicits from the ORNs. Techniques like single-sensillum recording (SSR) and electroantennography (EAG) allow researchers to directly measure the electrical activity of these neurons in response to specific chemical stimuli. nih.govoup.comnih.govoup.com
In A. polyphemus, the male antennae possess distinct populations of ORNs, each type narrowly tuned to a specific component of the female's pheromone blend. nih.govoup.com One type of ORN responds with high specificity to (E,Z)-6,11-hexadecadienyl acetate (AC1). oup.comijbs.com Another ORN type in the same sensillum responds to (E,Z)-6,11-hexadecadienal (AL). oup.com These "specialist" neurons are remarkably selective, typically requiring 10- to 10,000-fold higher concentrations of other compounds to elicit a response. nih.gov
Studies have revealed interesting temporal characteristics of these neurons. The ORN type responsive to (E,Z)-6,11-hexadecadienyl acetate is comparatively slow, able to resolve only about two distinct stimulus pulses per second. biologists.com In contrast, neurons tuned to other components of the pheromone blend can resolve pulses at higher frequencies. biologists.com
The perception of the pheromone signal is not based on a single component but on the blend. The A. polyphemus pheromone blend includes both the acetate (AC1) and the aldehyde (AL). oup.comoup.com The insect's central nervous system (CNS) does not simply register the presence of one compound but rather evaluates the specific pattern of activation across the different types of specialist ORNs. oup.com It is this unique combinatorial code, generated by the specific ratio of components in the blend, that triggers the appropriate behavioral response, such as upwind flight towards the female. oup.com Adding non-native compounds or altering the ratio of the natural components can inhibit the response. oup.com
Ecological Contexts and Inter Organismal Chemical Communication of 6,11 Hexadecadienyl Acetate
Role in Intra-species Chemical Signaling and Reproductive Behavior
(E,Z)-6,11-Hexadecadienyl acetate (B1210297) is a significant semiochemical, a chemical that mediates interactions between organisms. evitachem.com It functions as a sex pheromone for various insect species, particularly moths, playing a crucial role in their reproductive behavior. ontosight.ai Released by females, this compound acts as a chemical signal to attract conspecific males over long distances, initiating a sequence of mating behaviors. ontosight.aisimonbaeckens.com
The specific stereoisomer, (E,Z)-6,11-hexadecadienyl acetate, is critical for its biological activity. Its unique 16-carbon chain structure with double bonds at the 6 and 11 positions, along with an acetate group, is recognized by specialized olfactory receptors on the antennae of male moths. ontosight.ai This precise molecular recognition ensures species-specific communication, preventing interbreeding with closely related species. ontosight.aivulcanchem.com
In the giant silk moth Antheraea polyphemus, (E,Z)-6,11-hexadecadienyl acetate is a major component of the female's sex pheromone blend. nih.govmpg.de The male's antennae are exquisitely tuned to detect this specific compound, enabling them to locate potential mates from as far as 4.5 kilometers away. simonbaeckens.com Research has shown that the morphological and biochemical design of the male A. polyphemus antennae are maximally adapted for the detection of this pheromone. simonbaeckens.com
The behavioral response of males to the pheromone is often dose-dependent. oup.com Studies on the diamondback moth, for instance, revealed that male response peaks at a specific concentration of a pheromone blend containing a related compound, (Z)-11-hexadecenyl acetate, and decreases at higher concentrations. jst.go.jp This suggests that the quantity of the pheromone released can convey information about the proximity and possibly the quality of the female.
Furthermore, (E,Z)-6,11-hexadecadienyl acetate is often part of a multi-component pheromone blend. In Antheraea pernyi, the Chinese tussah silkworm, it is found alongside (E,Z)-6,11-hexadecadienal and (E,Z)-4,9-tetradecadienyl acetate. nih.govharvard.edu The precise ratio of these components is crucial for eliciting the full range of mating behaviors in males. vulcanchem.com This complexity in the chemical signal helps to maintain reproductive isolation between species that may share similar habitats and some pheromone components.
The following table summarizes the role of 6,11-Hexadecadienyl acetate and related compounds in the reproductive behavior of select moth species.
| Species | Compound(s) | Role in Reproductive Behavior |
| Antheraea polyphemus (Giant silk moth) | (E,Z)-6,11-hexadecadienyl acetate, (E,Z)-6,11-hexadecadienal | Major components of the female sex pheromone blend that attract males for mating. nih.govmpg.deoup.com |
| Antheraea pernyi (Chinese tussah silkworm) | (E,Z)-6,11-hexadecadienyl acetate, (E,Z)-6,11-hexadecadienal, (E,Z)-4,9-tetradecadienyl acetate | Components of a multi-part sex pheromone that guides male reproductive behavior. nih.govharvard.edu |
| Heliothis subflexa | (Z)-11-hexadecenyl acetate, (Z)-9-hexadecenyl acetate, (Z)-7-hexadecenyl acetate | These acetates enhance the attraction of conspecific males. uva.nlpnas.org |
| Pectinophora gossypiella (Pink bollworm moth) | (Z,Z)-7,11-hexadecadienyl acetate, (Z,E)-7,11-hexadecadienyl acetate | A blend of these isomers functions as the sex pheromone. researchgate.netnih.gov |
| Agrotis ipsilon (Black cutworm moth) | (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, (Z)-11-hexadecenyl acetate | A three-component blend that acts as the sex pheromone. oup.com |
Influence on Behavioral Ecology and Population Dynamics
The role of (E,Z)-6,11-hexadecadienyl acetate in reproductive success directly impacts the behavioral ecology and population dynamics of the species that use it. By mediating mate finding, this pheromone is a critical determinant of an individual's reproductive fitness. ontosight.ai The efficiency of this chemical communication system can influence population density, distribution, and genetic structure.
In pest species, the use of synthetic pheromones like (E,Z)-6,11-hexadecadienyl acetate for mating disruption is a testament to its powerful influence on population dynamics. musechem.com By releasing large quantities of the synthetic pheromone into the environment, the ability of males to locate calling females is severely hampered, leading to a reduction in mating and, consequently, a decline in the pest population. musechem.com This method is considered an environmentally friendly alternative to broad-spectrum insecticides as it is highly species-specific.
Furthermore, the presence of predators or parasitoids that use these pheromones as kairomones to locate their hosts can also shape the behavioral ecology of the signaling species. This adds another layer of complexity to the selective pressures acting on the evolution of pheromone communication.
Environmental Factors Affecting Pheromone Dispersal and Persistence in Ecosystems
The effectiveness of (E,Z)-6,11-hexadecadienyl acetate as a chemical signal is subject to various environmental factors that affect its dispersal and persistence in the ecosystem. Temperature, humidity, wind speed and direction, and ultraviolet (UV) radiation can all influence the concentration and integrity of the pheromone plume. mpg.de
Temperature affects the volatility of the compound, with higher temperatures generally leading to a faster release rate from the emitting source, which could be a female moth or a synthetic dispenser. nih.gov Wind is the primary medium for dispersing the pheromone plume, and its characteristics, such as speed and turbulence, determine the shape and extent of the area where the concentration is sufficient to elicit a response from males.
The chemical stability of (E,Z)-6,11-hexadecadienyl acetate is also a critical factor. It can be degraded by environmental factors such as UV radiation and oxidation. This degradation can lead to a loss of biological activity or the formation of compounds that may even be repellent to the target species. The persistence of the pheromone in the environment is therefore a balance between its release rate and its degradation rate.
The substrate on which the pheromone is deposited can also play a role. For example, adsorption to soil particles or vegetation can affect its release rate and persistence. These environmental influences add a significant layer of variability to the chemical communication channel, and insects have evolved sensory systems and behaviors to cope with this uncertainty.
Evolutionary Ecology of Pheromone Communication Systems
The evolution of pheromone communication systems, including those utilizing (E,Z)-6,11-hexadecadienyl acetate, is a fascinating area of evolutionary ecology. These systems are thought to evolve through a process of co-evolution between the signal (the pheromone blend) and the receiver (the olfactory system of the responding sex). simonbaeckens.com
Subtle variations in the pheromone blend, often due to changes in the ratios of existing components or the addition of new ones, can lead to reproductive isolation and, ultimately, speciation. researchgate.netijbs.com These changes are often driven by mutations in the genes responsible for pheromone biosynthesis, such as desaturases and reductases. nih.govharvard.edu For instance, the evolution of different pheromone blends in leafroller moths is associated with the differential regulation of the same desaturase gene. researchgate.net
The receiver's olfactory system must then evolve to preferentially respond to the new blend. This can involve changes in the olfactory receptor proteins that bind to the pheromone components. ijbs.com There is evidence for a "labeled-line" system of pheromone perception in some moths, where specific olfactory receptor neurons are tuned to individual components of the pheromone blend, and the brain integrates these signals to produce a behavioral response. plos.org
The evolutionary arms race between species can also drive the evolution of pheromone systems. For example, the development of behavioral antagonists, as seen in the Heliothis genus, is a clear example of how interspecific interactions can shape the evolution of chemical signals to ensure reproductive isolation. pnas.org
The study of the phylogenetic relationships between species and their pheromone systems provides valuable insights into the evolutionary history of these complex communication networks. oup.comharvard.edu
Advanced Analytical Research Techniques for 6,11 Hexadecadienyl Acetate Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) for Pheromone Profiling in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of 6,11-hexadecadienyl acetate (B1210297) in biological samples, such as pheromone gland extracts of insects. plos.orgresearchgate.netresearchgate.net This method separates the volatile components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column, followed by detection and identification based on their mass-to-charge ratio.
In the context of pheromone profiling, GC-MS allows for the identification and relative quantification of different isomers and related compounds present in the pheromone blend. For instance, in the Chinese tussah silkworm, Antheraea pernyi, GC-MS analysis of pheromone gland extracts revealed the presence of (E,Z)-6,11-hexadecadienyl acetate alongside other components like (E,Z)-6,11-hexadecadienal and (E,Z)-4,9-tetradecadienyl acetate. plos.orgharvard.edu The mass spectra obtained from GC-MS provide characteristic fragmentation patterns that aid in the structural elucidation of the pheromone components. researchgate.net For example, the mass spectra of 6,11-hexadecadienyl acetate isomers show similarities to those of other dienyl acetates, which can help in preliminary structural assignments. researchgate.netresearchgate.net
To determine the exact position of the double bonds within the acyl chain, a derivatization technique using dimethyl disulfide (DMDS) is often employed prior to GC-MS analysis. plos.org The resulting DMDS adducts produce characteristic fragment ions in the mass spectrometer, allowing for the unambiguous assignment of double bond locations. plos.org
Table 1: GC-MS in the Analysis of this compound and Related Compounds
| Application | Key Findings |
| Pheromone Blend Composition | Identification of (E,Z)-6,11-hexadecadienyl acetate, (E,Z)-6,11-hexadecadienal, and (E,Z)-4,9-tetradecadienyl acetate in Antheraea pernyi. plos.orgharvard.edu |
| Structural Elucidation | Mass spectra provide fragmentation patterns for initial structural determination. researchgate.net |
| Double Bond Localization | DMDS derivatization followed by GC-MS analysis confirms the positions of double bonds. plos.org |
| Precursor Identification | Analysis of fatty acid methyl esters (FAMEs) from pheromone glands helps identify biosynthetic precursors. harvard.edu |
High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Trace Analysis
While standard GC-MS is powerful, high-resolution mass spectrometry (HRMS) offers enhanced capabilities for the analysis of this compound. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is particularly valuable for confirming the molecular formula of the pheromone and distinguishing it from other compounds with the same nominal mass.
The high sensitivity of HRMS also makes it ideal for trace analysis, enabling the detection and identification of minute quantities of this compound in complex biological matrices. This is crucial when dealing with very small sample sizes, such as single insect glands or airborne pheromone plumes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Purity and Structure Verification in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and determination of isomeric purity of synthetic this compound. While GC-MS is excellent for identifying known compounds in a mixture, NMR provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for verifying the structure of newly synthesized pheromones and their isomers. chemecol.orggoogle.com
¹H NMR and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom, respectively. For this compound, the signals in the olefinic region (typically 5-6 ppm in ¹H NMR) and the corresponding signals in the ¹³C NMR spectrum are of particular importance for confirming the presence and geometry (E or Z) of the double bonds. google.com However, the ¹H-NMR spectra of different isomers can be complex due to overlapping multiplets. researchgate.net
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to resolve these complexities and unambiguously assign the stereochemistry of the double bonds. These methods are critical for ensuring the isomeric purity of synthetic standards used in research and for field trials. diva-portal.org
Multidimensional Gas Chromatography (GCxGC) for Complex Biological Mixture Analysis
For the analysis of highly complex biological samples containing this compound, multidimensional gas chromatography (GCxGC) offers superior separation power compared to conventional one-dimensional GC. In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This two-dimensional separation provides significantly enhanced resolution, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-column system.
GCxGC can be coupled with a time-of-flight mass spectrometer (TOF-MS) to provide comprehensive two-dimensional chromatograms with full mass spectral data for each separated component. This powerful combination, sometimes coupled with an olfactometry detector (GCxGC-O/MS), is invaluable for resolving the individual components of intricate pheromone blends and identifying trace-level bioactive compounds that might be missed by other techniques. nih.gov
Electrophysiological Detection Systems (EAG, SSR, EAD) for Bioactivity-Guided Fractionation
Electrophysiological techniques are vital for identifying the biologically active components within a complex mixture, a process known as bioactivity-guided fractionation. These methods directly measure the response of an insect's antenna to chemical stimuli.
Single Sensillum Recording (SSR) : SSR provides a more refined analysis by measuring the electrical activity of individual olfactory receptor neurons (ORNs) housed within a single sensillum on the antenna. This allows researchers to determine the specificity of different neurons to particular pheromone components, including different isomers of this compound. scribd.comresearchgate.net
Electroantennographic Detection (EAD) : This is a general term for using the insect antenna as a detector in gas chromatography. Both EAG and SSR can be used as EAD systems. These systems have been instrumental in identifying this compound and its aldehyde analogue as key pheromone components in species like Antheraea polyphemus. researchgate.netscribd.com
These electrophysiological assays are crucial for confirming the biological relevance of compounds identified through chemical analysis and for guiding the purification and identification of novel pheromones. science.govscience.govresearchgate.net
Sample Preparation Methodologies for Trace Pheromone Analysis in Biological Matrices
The successful analysis of this compound, especially at trace levels, is highly dependent on the sample preparation methodology. The goal is to efficiently extract the pheromone from the biological matrix (e.g., insect glands, air samples) while minimizing the co-extraction of interfering substances and preventing degradation of the target analyte.
Commonly, pheromone glands are excised and extracted with a non-polar organic solvent like hexane. plos.org For airborne pheromones, solid-phase microextraction (SPME) or aeration of calling females with collection on a solid adsorbent followed by solvent elution are frequently used techniques. The extracts are then typically concentrated under a gentle stream of nitrogen before analysis. plos.org
For the analysis of biosynthetic precursors, a more involved sample preparation is required. This often involves homogenization of the tissue, saponification to release fatty acids, and subsequent methylation to form fatty acid methyl esters (FAMEs) for GC-MS analysis. justia.com
Advanced Research Perspectives and Future Directions in 6,11 Hexadecadienyl Acetate Studies
Pheromone-Based Research in Ecological Monitoring and Sustainable Pest Management Strategies
The application of 6,11-Hexadecadienyl acetate (B1210297) in ecological monitoring and pest management represents a cornerstone of sustainable agriculture. ontosight.aivulcanchem.com Synthetic versions of this pheromone are central to Integrated Pest Management (IPM) programs, which aim to control pest populations in an environmentally sensitive way. ontosight.aiontosight.ai These strategies are highly specific to the target species, thereby minimizing harm to beneficial insects and other non-target organisms. ontosight.ai
Key applications in sustainable pest management include:
Population Monitoring: Traps baited with 6,11-Hexadecadienyl acetate are used to monitor the population size and distribution of pest species. vulcanchem.comontosight.ai This information is crucial for determining the precise timing of control measures and assessing their effectiveness. chesci.com
Mating Disruption: This technique involves releasing large quantities of the synthetic pheromone into an agricultural area. ontosight.ai The high concentration of the pheromone confuses male moths, preventing them from locating females and disrupting the mating cycle, which leads to a reduction in the pest population. ontosight.ai
Mass Trapping: By luring male insects into traps, this method directly reduces the number of mating opportunities within a population. vulcanchem.com
Research has demonstrated the effectiveness of these pheromone-based strategies. For example, specific blends containing isomers of hexadecadienyl acetate have been developed for pests like the navel orangeworm moth (Amyelois transitella), a significant threat to nut crops. vulcanchem.com Similarly, a 90:10 mixture of (E,Z)-6,11-hexadecadienyl acetate and its corresponding aldehyde is highly attractive to males of the giant silk moth Antheraea polyphemus. researchgate.net The ongoing development of these tools offers a more sustainable alternative to broad-spectrum insecticides. ontosight.aiontosight.ai
Table 1: Applications of Hexadecadienyl Acetate Isomers in Pest Management
| Application | Method | Target Pest Example(s) | Mechanism of Action | Reference |
| Monitoring | Pheromone-baited traps | Navel Orangeworm Moth (Amyelois transitella), Persimmon Fruit Moth (Stathmopoda masinissa) | Attracts male moths to traps, allowing for population density assessment. | vulcanchem.comchesci.com |
| Mating Disruption | Area-wide pheromone release | General moth pests | Confuses male moths, preventing them from locating females for reproduction. | ontosight.ai |
| Mass Trapping | High-density trap deployment | General moth pests | Reduces male population size, thereby limiting mating success. | vulcanchem.com |
Development of Novel Pheromone Analogs and Antagonists for Research Probes
The synthesis of novel analogs and antagonists of this compound is a burgeoning field of research, providing powerful molecular probes to investigate the mechanisms of olfaction. annualreviews.orgresearchgate.net These modified compounds, which are structurally similar to the natural pheromone, can be designed to either mimic, block, or otherwise alter the normal physiological response.
Pheromone Analogs: These are molecules that structurally resemble the natural pheromone. For instance, a diazoacetate analog of (E,Z)-6,11-hexadecadienyl acetate has been used in competitive inhibition studies to investigate the degradation of the natural pheromone by sensillum esterases in Antheraea polyphemus. annualreviews.org Such analogs are invaluable for mapping pheromone-binding proteins (PBPs) and understanding the structural requirements for stimulating receptor neurons. annualreviews.orgnih.gov
Pheromone Antagonists: These compounds block the response to the natural pheromone. Trifluoromethyl ketones (TFMKs), such as (Z)-11-hexadecenyl trifluoromethyl ketone, are potent inhibitors of antennal esterases, the enzymes responsible for pheromone degradation. researchgate.net By preventing degradation, these antagonists can lead to a prolonged, non-productive stimulation of the olfactory system, effectively blocking the perception of subsequent pheromone signals. researchgate.net Formate analogs have also been shown to act as antagonists, inhibiting the behavioral responses of males to the natural pheromone in both wind tunnel and field experiments. researchgate.net
The development of these molecular tools is crucial for dissecting the complex interplay between the pheromone, its binding proteins, receptors, and degradative enzymes. annualreviews.orgusda.gov This knowledge can lead to the design of more sophisticated and effective mating disruptants for pest control. researchgate.net
Table 2: Examples of this compound Analogs and Their Research Applications
| Analog Type | Example Compound | Target Species | Research Application | Reference |
| Diazoacetate Analog | (E,Z)-6,11-Hexadecadienyl diazoacetate | Antheraea polyphemus | Competitive inhibition studies of pheromone degradation; Pheromone-binding protein (PBP) mapping. | annualreviews.orgnih.gov |
| Trifluoromethyl Ketone (TFMK) Analog | (Z)-11-Hexadecenyl trifluoromethyl ketone | Mamestra brassicae | Inhibition of antennal esterases; Disruption of electrophysiological and behavioral responses to pheromones. | researchgate.net |
| Formate Analog | (Z)-11-Hexadecenyl formate | Cryptoblabes gnidiella | Pheromone antagonist; Inhibition of male response to calling females and synthetic pheromones. | researchgate.net |
Integration of Omics Technologies (Genomics, Proteomics, Transcriptomics) in Pheromone Research
The integration of "omics" technologies is revolutionizing the study of pheromone biology by providing a holistic view of the molecular machinery involved. researchgate.netisaaa.org These high-throughput methods allow for the comprehensive analysis of an organism's genes (genomics), expressed RNA (transcriptomics), and proteins (proteomics), offering unprecedented insights into the genetic basis of pheromone production, perception, and evolution. isaaa.orguva.nlannualreviews.org
Genomics: This field focuses on sequencing and analyzing the entire genetic makeup of an organism. isaaa.org By comparing the genomes of different moth species, researchers can identify genes that have evolved to produce or detect specific pheromone blends, including those containing this compound. annualreviews.org
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or tissue, revealing which genes are actively being expressed. isaaa.org Transcriptomic analysis of female moth pheromone glands has been instrumental in identifying candidate genes involved in the biosynthesis of this compound, such as desaturases, fatty-acyl reductases (FARs), and acetyltransferases. uva.nlharvard.edunih.gov Similarly, analyzing transcripts from male antennae helps identify olfactory receptors (ORs), pheromone-binding proteins (PBPs), and sensory neuron membrane proteins (SNMPs) crucial for perception. researchgate.netmdpi.com
Proteomics: This is the large-scale study of proteins, particularly their structures and functions. isaaa.org Proteomic approaches can identify the actual proteins present in the antennal sensilla, confirming the expression of PBPs and other olfactory proteins identified at the transcript level. mdpi.commedrxiv.org This integration helps to confirm that a gene identified via transcriptomics is actually translated into a functional protein.
For example, studies on Antheraea pernyi, which uses (E,Z)-6,11-hexadecadienyl acetate, have used these technologies to uncover a flexible biosynthetic pathway involving two different desaturase enzymes. harvard.edu The integration of omics is essential for moving from identifying individual components to understanding the entire system, from gene to behavior. nih.gov
Computational Chemistry and Molecular Modeling in Ligand-Receptor Interaction Design
Computational chemistry and molecular modeling have become indispensable tools for studying the interactions between pheromone ligands like this compound and their protein receptors at an atomic level. plos.orgnih.gov These in-silico approaches complement experimental methods by providing detailed structural insights and predictive power, which are crucial for designing novel semiochemicals. usda.govresearchgate.net
Homology Modeling: Many olfactory receptors (ORs) and pheromone-binding proteins (PBPs) have not had their three-dimensional structures determined experimentally. Homology modeling allows researchers to build a 3D model of a target protein based on the known structure of a related (homologous) protein. researchgate.net This is a critical first step for any structure-based design effort.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor to form a stable complex. nih.govresearchgate.net Docking simulations can calculate the binding energy, which helps in predicting how strongly a pheromone or its analog will bind to a specific PBP or OR. researchgate.net This method is used to screen libraries of potential analogs or antagonists, identifying the most promising candidates for synthesis and experimental testing. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor interaction. plos.org This can reveal how the binding of a pheromone induces conformational changes in the receptor, a key step in initiating the neural signal. nih.gov
These computational approaches have been used to study the binding of various odorants to insect PBPs, revealing that both the shape of the binding pocket and specific amino acid interactions determine ligand specificity. researchgate.net By understanding these principles, researchers can rationally design new molecules with enhanced or inhibitory activity, paving the way for next-generation pest control agents. usda.gov
Emerging Research Frontiers in Pheromone Biosynthesis, Metabolism, and Chemoreception
Research into the lifecycle of this compound—from its creation to its perception and eventual degradation—is uncovering a highly sophisticated and regulated system.
Biosynthesis: The production of moth sex pheromones begins with common fatty acids. harvard.edu A series of enzymatic steps, including chain-shortening, desaturation, reduction, and functional group modification, creates the final active compounds. nih.gov In Antheraea pernyi, the biosynthesis of the (E,Z)-6,11-hexadecadienoic acid precursor involves an unusually flexible pathway with both a Δ6 and a Δ11 desaturase. harvard.edu The final alcohol precursor is then converted to an acetate by an acetyltransferase. mdpi.com Identifying the full suite of genes controlling these pathways remains a key research goal. uva.nlpnas.org
Metabolism (Signal Inactivation): For an olfactory system to detect rapid changes in pheromone concentration, the signal must be quickly deactivated after it has been perceived. researchgate.net This is accomplished by pheromone-degrading enzymes, such as antennal esterases, located in the sensillum lymph. annualreviews.org These enzymes rapidly break down the acetate pheromone into inactive metabolites, clearing the receptors for the next signal pulse. researchgate.netoup.com The estimated half-life of (6E,11Z)-hexadecadienyl acetate in the presence of these enzymes is a mere 15 milliseconds, highlighting the incredible efficiency of this system. researchgate.net
Chemoreception: The perception of this compound is a multi-step process. nih.gov The hydrophobic pheromone molecule enters the aqueous environment of the antennal sensillum and is bound by a Pheromone-Binding Protein (PBP). nih.govnih.gov The PBP transports the pheromone through the lymph to an Olfactory Receptor (OR) located on the dendritic membrane of an olfactory sensory neuron. oup.comnih.gov The binding of the pheromone-PBP complex to the OR is believed to trigger a conformational change, activating a G-protein signaling cascade that leads to the opening of ion channels and the generation of a nerve impulse. nih.govplos.org Research continues to explore the precise interplay between specific PBPs and ORs in conferring the high specificity of the system. ijbs.com
Q & A
Q. What are the primary methodologies for identifying 6,11-Hexadecadienyl acetate in biological samples?
Answer: Identification typically involves gas chromatography (GC) coupled with electroantennographic detection (EAG) or mass spectrometry (MS). For example, in Antheraea polyphemus and A. pernyi, pheromone gland extracts were analyzed using solid-phase microextraction (SPME) followed by GC-MS to isolate and confirm the presence of (6E,11Z)-6,11-hexadecadienyl acetate. EAG with insect antennae as biological detectors helps validate bioactive components by measuring electrophysiological responses to specific retention times .
Q. How is this compound synthesized, and what structural features are critical for its bioactivity?
Answer: Synthesis involves esterification of (6E,11Z)-6,11-hexadecadienol with acetic anhydride under controlled conditions. Key structural determinants include:
- Double-bond positions and stereochemistry : (6E,11Z) configuration is essential for receptor binding in moths like A. polyphemus.
- Chain length : Truncated analogs (e.g., pentadecadienyl or tetradecadienyl derivatives) show reduced activity, emphasizing the need for a C16 backbone.
- Functional end group : Replacement of the acetate with aldehydes (e.g., hexadecadienal) shifts receptor specificity, as shown in single-cell recordings .
Advanced Research Questions
Q. How do researchers differentiate stereoisomers of this compound, and what analytical challenges arise?
Answer: Stereoisomer differentiation relies on:
- GC retention indices : Polar capillary columns (e.g., DB-WAX) separate (6E,11Z) from (6Z,11E) isomers based on polarity differences.
- Electrophysiological assays : Single-sensillum recordings using moth antennae distinguish bioactive isomers via spike amplitude patterns (e.g., larger spikes for acetate vs. aldehyde receptors) .
- Synthesis of pure isomers : Asymmetric hydrogenation or chiral chromatography ensures stereochemical purity, critical for behavioral bioassays .
Q. What methodological challenges occur when translating lab-based electrophysiological data to field applications for pest control?
Answer: Key challenges include:
- Environmental variability : Field traps using this compound (e.g., Gossyplure for pink bollworm) show inconsistent efficacy due to temperature, humidity, and competing pheromone plumes. Standardized protocols (e.g., SPLAT® dispensers) are required to maintain release rates .
- Signal masking : Synthetic pheromone blends must account for interspecific interactions. For example, Herpetogramma licarsisalis uses (Z,E)-11,13-hexadecadienyl acetate, which may interfere with non-target species if formulations overlap spatially .
Q. How can conflicting data on pheromone receptor specificity be resolved in cross-species studies?
Answer: Contradictions often arise from:
- Receptor plasticity : A. pernyi responds strongly to both (6E,11Z)-6,11-hexadecadienyl acetate and aldehyde, whereas A. polyphemus exhibits acetate-specific receptors. Resolution involves:
- Comparative electrophysiology : Cross-testing receptor cells from both species.
- Molecular docking studies : Modeling ligand-receptor interactions to identify binding site variances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
